molecular formula C10H10Cl2O B7846529 1-(3,4-Dichlorophenyl)butan-2-one

1-(3,4-Dichlorophenyl)butan-2-one

Cat. No.: B7846529
M. Wt: 217.09 g/mol
InChI Key: CWNOMZSWOHUIRF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)butan-2-one is an organic compound characterized by a dichlorophenyl group attached to a butan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)butan-2-one can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 3,4-dichlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with butanone followed by chlorination to introduce the dichlorophenyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids or additional ketones.

  • Reduction: Secondary alcohols.

  • Substitution: Substituted phenyl compounds.

Scientific Research Applications

1-(3,4-Dichlorophenyl)butan-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)butan-2-one exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)butan-2-one is similar to other compounds with dichlorophenyl groups, such as:

  • 1-(3,4-Dichlorophenyl)piperazine: Used in pharmaceutical research.

  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): A herbicide used in agriculture.

Uniqueness: What sets this compound apart is its specific structure and reactivity, which make it suitable for certain applications that other similar compounds may not be ideal for.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNOMZSWOHUIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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